6-tert-butyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one
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Overview
Description
6-tert-butyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyridazinone core, an indole moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.
Piperidine Ring Formation: The piperidine ring is often constructed via hydrogenation of pyridine derivatives or through cyclization reactions involving amines and dihalides.
Pyridazinone Core Construction: The pyridazinone core is typically formed through the condensation of hydrazines with diketones or through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the indole moiety with the piperidine and pyridazinone cores using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
6-tert-butyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
6-tert-butyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential as a drug candidate.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 6-tert-butyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity. The pyridazinone core can contribute to the overall stability and bioactivity of the molecule.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indomethacin and tryptophan share the indole moiety and exhibit similar biological activities.
Piperidine Derivatives: Compounds such as piperidine and piperine contain the piperidine ring and are known for their pharmacological properties.
Pyridazinone Derivatives: Compounds like pyridazinone and its derivatives are studied for their therapeutic potential.
Uniqueness
6-tert-butyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is unique due to its combination of three distinct moieties, each contributing to its overall biological activity and potential therapeutic applications. This unique structure allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-tert-butyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-22(2,3)19-6-7-20(27)26(24-19)17-9-12-25(13-10-17)21(28)16-5-4-15-8-11-23-18(15)14-16/h4-8,11,14,17,23H,9-10,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUDIGRPTOCISZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)C=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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